![molecular formula C19H18ClN3O2S B2432082 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide CAS No. 897456-48-3](/img/structure/B2432082.png)
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide, commonly known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTP is a member of the imidazole family of compounds, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Antiviral Activity
The synthesis of this compound involves a six-step process, starting from 4-chlorobenzoic acid. Researchers have explored its antiviral potential, particularly against the tobacco mosaic virus (TMV) . Compounds derived from this structure, such as 7b and 7i, demonstrated significant anti-TMV activity. Investigating its mechanism of action and potential broader antiviral effects could be valuable.
Antitumor Properties
While not directly studied for antitumor effects, related 1,3,4-thiadiazoles have shown promise in inhibiting tumor cell growth . Further investigations into the impact of this compound on cancer cells could reveal novel therapeutic avenues.
Antibacterial and Antifungal Applications
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antibacterial and antifungal properties . Exploring the specific antimicrobial effects of this compound could contribute to drug development.
Herbicidal Potential
Sulfonamide derivatives have been considered for agricultural applications, including herbicidal properties . Investigating whether this compound exhibits herbicidal effects could be relevant for sustainable crop management.
Material Science: Corrosion Inhibition
Thiophene derivatives, like the one , have been used as inhibitors of metal corrosion . Understanding its corrosion-inhibiting properties and potential applications in material science could be worthwhile.
Analgesic and Anti-Inflammatory Effects
Although not directly studied, thiophene derivatives have been associated with analgesic and anti-inflammatory properties . Investigating whether this compound shares similar effects could provide insights into pain management and inflammation control.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Mode of Action
It’s known that compounds with a 1,3,4-thiadiazole moiety often interact with their targets through various mechanisms, including inhibition of key enzymes or interaction with specific receptors .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, often leading to the inhibition of the growth of certain cells or organisms .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral effects .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-8-6-14(7-9-15)17-12-22-19(23-17)26-11-10-21-18(24)13-25-16-4-2-1-3-5-16/h1-9,12H,10-11,13H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHHANUCUXMTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide |
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